REACTION_CXSMILES
|
Cl.O1CCOC[CH2:3]1.[Cl:8][C:9]1[CH:17]=[C:16]([CH3:18])[CH:15]=[CH:14][C:10]=1[C:11]([OH:13])=[O:12]>CO>[CH3:3][O:12][C:11](=[O:13])[C:10]1[CH:14]=[CH:15][C:16]([CH3:18])=[CH:17][C:9]=1[Cl:8]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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ClC1=C(C(=O)O)C=CC(=C1)C
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Name
|
|
Quantity
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60 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
Stir the reaction mixture at room temperature over the weekend
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the reaction mixture
|
Type
|
CUSTOM
|
Details
|
partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution
|
Type
|
CUSTOM
|
Details
|
Separate the organic layer
|
Type
|
EXTRACTION
|
Details
|
extract the aqueous with ethyl acetate (2×)
|
Type
|
WASH
|
Details
|
Combine the organic layers, wash with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C=C(C=C1)C)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 25.5 mmol | |
AMOUNT: MASS | 4.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |